

# Nebulized Beclometasone and Budesonide in Childhood Asthma: A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Beclometasone**

Cat. No.: **B1667900**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two commonly prescribed nebulized corticosteroids for childhood asthma: **beclometasone** dipropionate and budesonide. The information presented is based on data from clinical trials to support evidence-based research and development in pediatric respiratory medicine.

## Efficacy and Safety Profile

Nebulized **beclometasone** and budesonide are both effective in the management of childhood asthma, demonstrating significant improvements in lung function and symptom control. Clinical studies indicate that both medications have comparable efficacy and safety profiles when administered via nebulization in children with persistent asthma.

A multicenter, randomized study involving children aged 6 to 14 years with mild to moderate persistent asthma showed that both nebulized **beclometasone** (800  $\mu$ g/daily) and budesonide (1000  $\mu$ g/daily) led to significant improvements in lung function.<sup>[1]</sup> Specifically, the Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in one second (FEV1) showed substantial increases from baseline in both treatment groups, with no statistically significant difference observed between the two drugs.<sup>[1]</sup> Both treatments also resulted in a significant reduction in the use of rescue medication.<sup>[1]</sup>

In younger children (aged 6 months to 6 years) with severe persistent asthma, a 14-week study comparing nebulized **beclometasone** (800  $\mu$ g/day) and budesonide (750  $\mu$ g/day) also found comparable clinical efficacy.<sup>[2]</sup> The primary endpoint, the number of patients without major exacerbations, was similar between the two groups.<sup>[2]</sup> Both treatments were associated with a reduction in asthma exacerbations and nocturnal wheezing.<sup>[2]</sup>

While some studies using a metered-dose inhaler suggest a slight advantage for budesonide in improving FEV1 in children with mild persistent asthma, the overall improvement in symptoms was comparable between the two drugs.<sup>[3][4]</sup>

Adverse events for both nebulized corticosteroids are generally mild to moderate, and discontinuation of treatment due to side effects is infrequent.<sup>[1][2]</sup> Studies have shown that both treatments have an acceptable safety profile, with no significant impact on urinary cortisol levels, height, or weight in the short term.<sup>[2]</sup>

## Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from comparative clinical trials of nebulized **beclometasone** and budesonide in children with asthma.

Table 1: Comparison of Efficacy in Mild to Moderate Persistent Asthma (Ages 6-14 years)

| Parameter                    | Beclometasone Dipropionate (800 µg/daily ) | Budesonide (1000 µg/daily ) | p-value (between treatments) |
|------------------------------|--------------------------------------------|-----------------------------|------------------------------|
| Baseline Clinic PEFR (L/min) | 177.5 ± 80                                 | 180.4 ± 77.8                | NS                           |
| Final Clinic PEFR (L/min)    | 246.6 ± 84.2                               | 260.9 ± 84.1                | NS                           |
| Baseline FEV1 (% predicted)  | 77.8%                                      | 74.1%                       | NS                           |
| Final FEV1 (% predicted)     | 92.7%                                      | 95.9%                       | NS                           |
| Reduction in Salbutamol Use  | 76%                                        | 81%                         | NS                           |

Data from a 4-week, multicenter, randomized study.[\[1\]](#) NS: Not Significant

Table 2: Comparison of Efficacy in Severe Persistent Asthma (Ages 6 months - 6 years)

| Parameter                             | Beclometasone Dipropionate (800 µg/day ) | Budesonide (750 µg/day ) | p-value |
|---------------------------------------|------------------------------------------|--------------------------|---------|
| Patients without Major Exacerbation   | 40.4%                                    | 51.7%                    | 0.28    |
| Mean Decrease in Global Exacerbations | -37.5%                                   | -23.3%                   | -       |

Data from a 14-week, multicenter, randomized, controlled, open-label, parallel-group study.[\[2\]](#)

## Experimental Protocols

### Study on Mild to Moderate Persistent Asthma

- Study Design: A 4-week, multicenter, randomized, parallel-group study.[\[1\]](#)

- Patient Population: 127 children aged 6 to 14 years with a diagnosis of mild to moderate persistent asthma (PEFR % predicted > 50% and < 85%) and a positive response to a reversibility test.[\[1\]](#)
- Treatment Regimen:
  - Group 1 (n=66): Nebulized **beclometasone** dipropionate 800 µ g/daily administered twice a day.[\[1\]](#)
  - Group 2 (n=61): Nebulized budesonide 1000 µ g/daily administered twice a day.[\[1\]](#)
- Primary Efficacy Endpoint: Final mean of PEFR measured at the clinical visit.[\[1\]](#)
- Secondary Efficacy Endpoints: FEV1 (% predicted) and use of salbutamol rescue medication.[\[1\]](#)

## Study on Severe Persistent Asthma

- Study Design: A 14-week, multicenter, randomized, controlled, open-label, parallel-group study.[\[2\]](#)
- Patient Population: Pediatric patients aged 6 months to 6 years with severe persistent asthma.[\[2\]](#)
- Treatment Regimen:
  - Group 1: Nebulized **beclometasone** dipropionate 800 µ g/day in a twice-daily regimen, in addition to usual maintenance therapy.[\[2\]](#)
  - Group 2: Nebulized budesonide 750 µ g/day in a twice-daily regimen, in addition to usual maintenance therapy.[\[2\]](#)
- Primary Efficacy Endpoint: The number of patients who did not experience any major exacerbation.[\[2\]](#)
- Secondary Efficacy Endpoints: Mean number of global exacerbations (major plus minor), number of nights with wheezing, and number of days of oral steroid use.[\[2\]](#)

# Visualized Experimental Workflow and Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for comparing nebulized corticosteroids in childhood asthma.



[Click to download full resolution via product page](#)

Caption: General signaling pathway of inhaled corticosteroids in asthma.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Study designs and challenges in clinical studies conducted in infants and children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Nebulized Beclometasone and Budesonide in Childhood Asthma: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667900#efficacy-comparison-of-nebulized-beclometasone-and-budesonide-in-childhood-asthma>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)